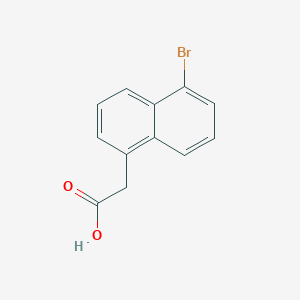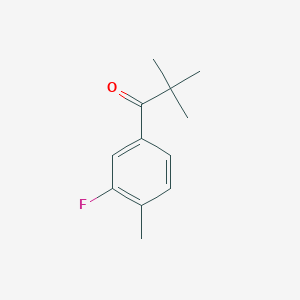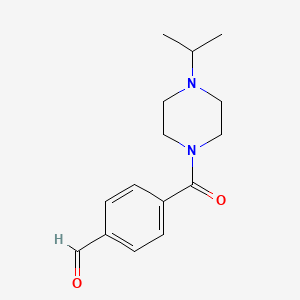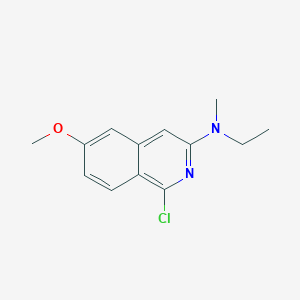
1-(3-bromophenyl)-N-methyl-2-morpholin-4-ylethanamine
概要
説明
1-(3-bromophenyl)-N-methyl-2-morpholin-4-ylethanamine: is an organic compound that features a bromophenyl group, a morpholine ring, and an ethylamine chain
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-bromophenyl)-N-methyl-2-morpholin-4-ylethanamine typically involves the following steps:
Bromination: The starting material, phenyl ethylamine, undergoes bromination to introduce a bromine atom at the 3-position of the phenyl ring.
Morpholine Introduction: The brominated intermediate is then reacted with morpholine under suitable conditions to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
科学的研究の応用
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the development of new synthetic methodologies.
Biology:
- Investigated for its potential as a pharmacological agent.
- Studied for its interactions with biological macromolecules.
Medicine:
- Explored for its potential therapeutic applications, including as an antimicrobial or anticancer agent.
Industry:
- Utilized in the production of specialty chemicals and materials.
- Applied in the development of new polymers and coatings.
作用機序
The mechanism of action of 1-(3-bromophenyl)-N-methyl-2-morpholin-4-ylethanamine involves its interaction with specific molecular targets. The bromophenyl group may facilitate binding to certain receptors or enzymes, while the morpholine ring can enhance the compound’s solubility and stability. The ethylamine chain may play a role in the compound’s overall bioactivity by interacting with biological membranes or proteins.
類似化合物との比較
[1-(3-Chlorophenyl)-2-(4-morpholinyl)ethyl]methylamine: Similar structure but with a chlorine atom instead of bromine.
[1-(3-Fluorophenyl)-2-(4-morpholinyl)ethyl]methylamine: Similar structure but with a fluorine atom instead of bromine.
Uniqueness:
- The presence of the bromine atom in 1-(3-bromophenyl)-N-methyl-2-morpholin-4-ylethanamine may confer unique reactivity and binding properties compared to its chloro and fluoro analogs.
- The combination of the bromophenyl group and morpholine ring makes this compound particularly interesting for medicinal chemistry applications.
特性
分子式 |
C13H19BrN2O |
|---|---|
分子量 |
299.21 g/mol |
IUPAC名 |
1-(3-bromophenyl)-N-methyl-2-morpholin-4-ylethanamine |
InChI |
InChI=1S/C13H19BrN2O/c1-15-13(10-16-5-7-17-8-6-16)11-3-2-4-12(14)9-11/h2-4,9,13,15H,5-8,10H2,1H3 |
InChIキー |
LXCXBWNDTKQXOO-UHFFFAOYSA-N |
正規SMILES |
CNC(CN1CCOCC1)C2=CC(=CC=C2)Br |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


diphenylsilane](/img/structure/B8622279.png)

![5-methyl-2,3,4,5-tetrahydro-1H-pyrido[2,3-b][1,4]diazepine](/img/structure/B8622287.png)






![1-Benzo[b]thiophen-4-yl-2-bromo-ethanone](/img/structure/B8622361.png)

![{4-[(1,3-Benzothiazol-2-yl)sulfanyl]phenyl}(2,5-dichlorophenyl)methanone](/img/structure/B8622381.png)
